7H-Dibenzo(c,g)carbazole

Description

7h-dibenzo(c,g)carbazole is a crystalline solid.

7H-Dibenzo[c,g]carbazole is a member of carbazoles.

7H-Dibenzo[c,g]carbazole is a crystalline, carcinogenic aromatic hydrocarbon consisting of five fused rings and produced during the incomplete combustion of organic matter. 7H-Dibenzo[c,g]carbazole is primarily found in cigarette tar. This substance is used only for research purposes. 7H-Dibenzo[c,g]carbazole is reasonably anticipated to be a human carcinogen. (NCI05)

7H-Dibenzo[c,g]carbazole (DBC) is is a needle-like solid, a potent multispecies, multisite carcinogen present in the environment. The metabolic activation pathways of DBC are not completely known. It may irritate the eyes, nose, and throat.

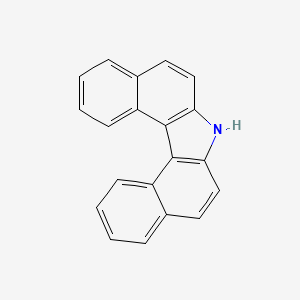

Structure

3D Structure

Properties

IUPAC Name |

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-12,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJXCDGCXVZHDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059755 | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

7h-dibenzo(c,g)carbazole is a crystalline solid., Solid; [HSDB] | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4268 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN COMMON ORG SOLVENTS, INSOL IN PETROLEUM ETHER, 63 ug/L | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM ETHANOL | |

CAS No. |

194-59-2, 28641-62-5 | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18206 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000194592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Dibenzo(c,g)carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028641625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Dibenzo[c,g]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7H-dibenzo[c,g]carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SZF1OJI89D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 7H-DIBENZO(C,G)CARBAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5098 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

7H-Dibenzo[c,g]carbazole: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of 7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic aromatic compound of significant interest to researchers in toxicology, environmental science, and drug development. This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis, toxicological profile, and analytical methodologies, presented with the causal insights essential for practical application in a research setting.

Core Identity and Physicochemical Properties

7H-Dibenzo[c,g]carbazole is a polycyclic aromatic hydrocarbon containing a nitrogen heteroatom. Its chemical structure and properties are fundamental to understanding its biological activity and environmental fate.

Chemical Structure:

Caption: Chemical structure of 7H-Dibenzo[c,g]carbazole.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| CAS Number | 194-59-2 | [1][2][3] |

| Molecular Formula | C₂₀H₁₃N | [2][4][5] |

| Molecular Weight | 267.32 g/mol | [2][5] |

| Appearance | Yellow crystalline solid; Needles from ethanol | [5] |

| Melting Point | 158 °C | [5] |

| Solubility | Soluble in common organic solvents; Insoluble in petroleum ether.[5] Despite high lipophilicity, it is more water-soluble than homocyclic aromatics.[6] | [5][6] |

| Synonyms | 3,4:5,6-Dibenzocarbazole, 7-Aza-7H-dibenzo[c,g]fluorene, 7H-DB(c,g)C | [1][2] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 7H-Dibenzo[c,g]carbazole is crucial for obtaining standards for toxicological and metabolic studies. A common synthetic route involves the reaction of racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL) with an aminating agent under high temperature and pressure.

Experimental Protocol: Synthesis of 7H-Dibenzo[c,g]carbazole

This protocol is based on a method utilizing an autoclave for the amination of rac-BINOL.[4]

Materials:

-

Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)

-

Ammonium sulfite monohydrate

-

Aqueous ammonia

-

Benzene

-

Autoclave

Procedure:

-

Initial Reaction Mixture: In an autoclave, combine rac-BINOL (e.g., 1.6 g, 5.6 mmol), half the total amount of ammonium sulfite monohydrate (e.g., 9.0 g, 67 mmol), and aqueous ammonia (e.g., 12 mL, 174 mmol).[4]

-

First Heating Cycle: Seal the autoclave and heat the mixture while stirring to 220 °C for 8 hours. The high temperature and pressure facilitate the nucleophilic substitution of the hydroxyl groups with amino groups.

-

Cooling and Reagent Addition: Cool the autoclave to 25 °C. Add the remaining half of the ammonium sulfite monohydrate and aqueous ammonia to the reaction mixture.[4] This two-step addition of the aminating agent can improve the reaction yield.[4]

-

Second Heating Cycle: Reseal the autoclave and heat the mixture again to 220 °C for another 8 hours to ensure complete conversion.[4]

-

Isolation of Crude Product: After cooling to 25 °C, wash the resulting solid with water and filter.

-

Purification: Recrystallize the crude product from benzene to yield purified 7H-Dibenzo[c,g]carbazole.[4]

Causality in Experimental Design: The use of an autoclave is necessary to achieve the high temperatures and pressures required for the amination reaction to proceed efficiently. The two-step addition of the aminating agent helps to maintain a sufficient concentration of the reagent throughout the reaction, driving it to completion and maximizing the yield.

Toxicological Profile and Mechanisms of Action

7H-Dibenzo[c,g]carbazole is a well-documented carcinogen and mutagen.[5][7][8] Its toxicity is intrinsically linked to its metabolic activation into reactive intermediates that can damage cellular macromolecules.

Carcinogenicity:

DBC is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[5] It has been shown to be a potent multi-site and multi-species carcinogen in animal studies, inducing tumors at the site of application and in distant organs, particularly the liver.[8] In mice, oral administration has been shown to cause liver and stomach cancers.[9][10]

Genotoxicity and Metabolic Activation:

The genotoxicity of DBC is a primary driver of its carcinogenic effects. The parent compound itself is not the ultimate carcinogen; it requires metabolic activation. The cytochrome P450 (CYP) family of enzymes plays a pivotal role in this process.[6]

Two primary pathways of metabolic activation are proposed:

-

Ring Carbon Oxidation: CYP enzymes can oxidize the aromatic rings of DBC to form epoxides. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can be further oxidized to form highly reactive diol epoxides that readily form adducts with DNA.

-

N-Hydroxylation: The nitrogen atom in the pyrrole ring can also be a site of metabolic activation, leading to the formation of N-hydroxy metabolites.

The formation of DBC-DNA adducts is a critical event in the initiation of carcinogenesis.[7] Studies have shown that human liver cell lines differ in their ability to metabolize DBC and form these adducts, which correlates with their sensitivity to DBC-induced apoptosis.[7]

Caption: Simplified metabolic activation pathway of 7H-Dibenzo[c,g]carbazole.

Analytical Methodologies

Accurate detection and quantification of 7H-Dibenzo[c,g]carbazole are essential for environmental monitoring, toxicological research, and exposure assessment. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Analytical Workflow: HPLC Analysis of DBC and its Metabolites

Objective: To separate and quantify DBC and its hydroxylated metabolites from a biological matrix (e.g., cell culture medium, microsomal incubations).

Protocol:

-

Sample Preparation:

-

Extract the sample with an appropriate organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

HPLC System:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detector: A fluorescence detector is highly sensitive for detecting polycyclic aromatic compounds. UV detection can also be used.[11]

-

-

Chromatographic Conditions:

-

Develop a gradient elution program to achieve optimal separation of the parent compound and its metabolites.

-

Set the excitation and emission wavelengths of the fluorescence detector to maximize the signal for the analytes of interest.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations of DBC and its synthesized metabolite standards.

-

Generate a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.

-

Self-Validating System: The use of authentic, synthesized standards for DBC and its metabolites is critical for the validation of this method.[11][12] Co-chromatography, where the sample is spiked with a known standard, can be used to confirm the identity of the peaks. Mass spectrometry can be coupled with HPLC (LC-MS) for definitive identification of metabolites.[11][12]

Environmental Significance and Safety

7H-Dibenzo[c,g]carbazole is an environmental pollutant found in tobacco smoke and is a product of incomplete combustion of organic matter.[3][6][13] Its persistence and bioaccumulation potential are of concern for human health.[6]

Safety Precautions:

Due to its confirmed carcinogenicity, handling of 7H-Dibenzo[c,g]carbazole requires strict safety protocols.

-

Engineering Controls: All work should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Decontamination: Thoroughly decontaminate all surfaces and equipment after use.

-

Waste Disposal: Dispose of all DBC-contaminated waste as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Conclusion

7H-Dibenzo[c,g]carbazole is a potent environmental carcinogen that poses a significant health risk. A thorough understanding of its chemical properties, synthesis, metabolic activation, and analytical detection is paramount for researchers in the fields of toxicology, environmental science, and drug development. The protocols and information presented in this guide are intended to provide a solid foundation for conducting research with this compound in a safe and scientifically rigorous manner.

References

-

NIST. 7H-Dibenzo[c,g]carbazole. [Link]

-

National Institutes of Health. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines. [Link]

-

California Office of Environmental Health Hazard Assessment. 7H-dibenzo[c,g]carbazole. [Link]

-

PubChem. 7H-Dibenzo(c,g)carbazole. [Link]

-

National Institutes of Health. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. [Link]

-

The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat. [Link]

-

New Jersey Department of Health. 7H-DIBENZO (c,g) CARBAZOLE. [Link]

-

California Office of Environmental Health Hazard Assessment. NO SIGNIFICANT RISK LEVELS (NSRLS) FOR THE PROPOSITION 65 CARCINOGENS BENZ[a]ANTHRACENE (ORAL) AND 7H-DIBENZO[c,g]CARBAZOLE (ORAL). [Link]

-

National Institutes of Health. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. [Link]

-

National Institutes of Health. Properties, environmental fate and biodegradation of carbazole. [Link]

-

Inchem.org. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983). [Link]

Sources

- 1. 7H-Dibenzo[c,g]carbazole | LGC Standards [lgcstandards.com]

- 2. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]

- 3. 7H-dibenzo[c,g]carbazole - OEHHA [oehha.ca.gov]

- 4. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro toxicity of 7H-dibenzo[c,g]carbazole in human liver cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Properties, environmental fate and biodegradation of carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7H-Dibenzo[c,g]carbazole (IARC Summary & Evaluation, Volume 32, 1983) [inchem.org]

Physicochemical properties of 7H-Dibenzo(c,g)carbazole

An In-depth Technical Guide to the Physicochemical Properties of 7H-Dibenzo(c,g)carbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic polycyclic aromatic compound, is a significant entity of study due to its widespread environmental presence and pronounced carcinogenic properties.[1][2][3] Found in incomplete combustion products like coal tar, cigarette smoke, and engine exhaust, its unique physicochemical characteristics dictate its environmental fate, metabolic activation, and biological activity.[1][3][4] This guide provides a detailed examination of the core physicochemical properties of DBC, offering field-proven insights and experimental methodologies critical for researchers in toxicology, environmental science, and materials chemistry. We delve into its structural, spectroscopic, and reactive nature, providing a foundational understanding for professionals engaged in the study and application of this complex molecule.

Molecular Structure and Core Physical Properties

7H-Dibenzo[c,g]carbazole is a pentacyclic aromatic amine with the nitrogen atom integrated into a five-membered ring fused between two naphthalene-like structures. This extensive π-conjugated system is the primary determinant of its chemical and photophysical behavior. The molecule's planarity and electron-rich nature are central to its reactivity and intermolecular interactions.

Caption: Figure 1. Chemical Structure of this compound.

The fundamental properties of DBC are summarized below. These values are critical for designing experimental conditions, predicting environmental distribution, and understanding its toxicological profile.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value | Source(s) |

| CAS Number | 194-59-2 | [4][5][6] |

| Molecular Formula | C₂₀H₁₃N | [4][6] |

| IUPAC Name | 7H-Dibenzo[c,g]carbazole | [4] |

| Synonyms | 3,4:5,6-Dibenzocarbazole, 7-Aza-7H-dibenzo[c,g]fluorene, DBC | [4][6] |

Table 2: Core Physicochemical Properties

| Property | Value | Unit | Source(s) |

| Molecular Weight | 267.32 | g/mol | [5][6][7] |

| Appearance | Crystalline solid; Needles from ethanol; White to off-white/yellowish powder. | - | [3][4][7] |

| Melting Point | 152 - 158 | °C | [4][5][6] |

| Boiling Point | ~400.5 (rough estimate) | °C | [5][8] |

| Density | ~1.336 | g/cm³ | [3] |

| Water Solubility | 49.43 - 53.47 (at 22 °C) | µg/L | [3][5] |

| logP (Octanol/Water) | 6.40 | - | [9] |

Expert Insight: The high melting point and low water solubility are characteristic of large, planar aromatic systems, driven by strong intermolecular π-stacking forces in the solid state and high lipophilicity.[2][3] Despite its lipophilicity, DBC is noted to be more water-soluble and metabolized faster than its homocyclic aromatic hydrocarbon counterparts like benzo[a]pyrene, a factor that significantly influences its bioavailability and toxicokinetics.[2][3]

Spectroscopic Profile

Spectroscopic analysis is fundamental to the identification, quantification, and structural elucidation of DBC and its metabolites.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The extensive conjugated system of DBC gives rise to strong absorption in the UV and visible regions.

-

UV-Vis Absorption: DBC exhibits characteristic absorption maxima (λmax), with a notable peak around 366 nm.[4][5] This property is routinely used for quantification via HPLC with a UV detector.

-

Fluorescence: Like many polycyclic aromatics, DBC is fluorescent.[1] Fluorescence spectroscopy, particularly synchronous fluorescence spectroscopy (SFS), is a highly sensitive and selective technique for identifying and quantifying DBC and its hydroxylated metabolites in complex biological matrices.[10] The combination of HPLC separation followed by fluorescence detection provides a powerful, non-radiometric method for metabolic studies.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is indispensable for the unambiguous structural confirmation of DBC and its derivatives. The spectrum provides precise information about the chemical environment of each proton in the aromatic structure.[7][11] Full characterization of synthesized DBC standards and their metabolites relies heavily on high-resolution NMR data.[1][12]

Other Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: IR spectra are used to identify functional groups, particularly the N-H stretch of the carbazole moiety, aiding in structural confirmation.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition, which is essential for identifying unknown metabolites.[1][12]

Synthesis and Purification

The ability to synthesize authentic DBC standards is paramount for metabolic and toxicological research.[1] Several synthetic routes are available, with the Fischer indole synthesis being a classical and adaptable method.[1]

Caption: Figure 2. General Workflow for DBC Synthesis.

Exemplary Experimental Protocol: Bucherer-type Synthesis

This protocol is based on a method for synthesizing DBC from racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL), demonstrating a self-validating system through controlled reaction and purification.[13]

Objective: To synthesize 7H-Dibenzo[c,g]carbazole via an amination-cyclization reaction.

Materials:

-

Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL)

-

Ammonium sulfite monohydrate (or ammonium bisulfite)[13]

-

Aqueous ammonia (25-28%)

-

Benzene (for recrystallization)

-

Autoclave reactor

Step-by-Step Methodology:

-

Reactor Charging: In a high-pressure autoclave, combine rac-BINOL (e.g., 5.6 mmol), a portion of the aminating agent (e.g., ammonium sulfite), and aqueous ammonia.[13] Causality: The use of an autoclave is necessary to reach the high temperatures (e.g., 220 °C) and pressures required to drive the nucleophilic substitution and subsequent cyclization reactions.

-

Initial Reaction: Seal the autoclave and heat the mixture with stirring for a defined period (e.g., 8 hours).[13] Causality: This initial phase begins the conversion of the hydroxyl groups to amino groups, a key step in forming the carbazole nitrogen bridge.

-

Second Reagent Addition: Cool the autoclave to room temperature. Add the remaining portions of the aminating agent and aqueous ammonia.[13] Causality: A two-step addition of the aminating agent can improve yield by maintaining a high concentration of the active aminating species throughout the reaction.

-

Final Reaction: Reseal the autoclave and heat again for the remainder of the reaction time (e.g., another 8 hours).[13]

-

Isolation: After cooling to room temperature, collect the resulting solid precipitate by filtration and wash thoroughly with water to remove inorganic salts.

-

Purification: Recrystallize the crude solid from a suitable organic solvent, such as benzene or ethanol, to yield pure crystalline needles of 7H-Dibenzo[c,g]carbazole.[4][13] Trustworthiness: The crystalline nature and sharp melting point of the final product serve as an initial validation of purity, which should be confirmed by spectroscopic methods (NMR, MS) and HPLC.

Reactivity and Stability

The chemical behavior of DBC is dictated by its electron-rich aromatic system and the secondary amine functionality.

Chemical Reactivity

-

Acidity/Basicity: The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making DBC very weakly basic. However, it can be deprotonated by strong bases. It neutralizes acids in exothermic reactions.[14][15]

-

Electrophilic Substitution: The fused benzene rings are susceptible to electrophilic attack. For instance, nitration of DBC occurs preferentially at the 5 and 9 positions.[16] This reactivity is central to the formation of various environmental derivatives.

-

Incompatibilities: DBC may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides.[14][15] It may also generate flammable hydrogen gas in combination with strong reducing agents.[14][15]

Stability and Decomposition

-

Thermal Stability: DBC is a thermally stable compound but will decompose upon strong heating, emitting toxic fumes of nitrogen oxides (NOx).[4][14]

-

Photochemical Reactivity: The extended aromatic system allows DBC to absorb UVA light. This photoactivation can lead to the generation of reactive oxygen species and induce genotoxicity, representing a metabolic pathway independent of enzymatic action.[2]

Metabolic Activation Pathways

The carcinogenicity of DBC is intrinsically linked to its metabolic activation into reactive electrophiles that can bind to DNA. Two primary pathways are recognized.[2]

Caption: Figure 3. Simplified Metabolic Activation Pathways of DBC.

-

Ring Carbon Oxidation: Cytochrome P450 (CYP) enzymes play a pivotal role in oxidizing the aromatic rings to form various phenolic metabolites (e.g., 2-OH-DBC, 3-OH-DBC).[1][2] These can be further metabolized to highly reactive diol epoxides that covalently bind to DNA.

-

Pyrrole Nitrogen Activation: The nitrogen atom is also involved in the activation process. Studies on derivatives like N-methyl-DBC suggest that modifications at the nitrogen position can influence mutagenic potential, highlighting the role of the heteroatom in the molecule's toxicity.[1][12]

Applications in Research and Development

While DBC has no direct commercial applications due to its toxicity, its unique properties make it an invaluable tool in several research areas.

-

Toxicology and Carcinogenesis: DBC is a model compound for studying the mechanisms of chemical carcinogenesis.[1][17] Its potent activity, even surpassing that of benzo[a]pyrene in some models, makes it a benchmark for assessing the risks of N-heterocyclic PAHs.[1]

-

Environmental Science: As a ubiquitous environmental pollutant, DBC is used as an analytical standard to monitor contamination levels in air, water, and soil.[3][17]

-

Materials Science: The carbazole scaffold, including the dibenzocarbazole core, is a fundamental building block in organic electronics.[18][19] Carbazole derivatives are prized for their thermal stability and excellent hole-transporting properties, making them key components in the emitting and host layers of Organic Light-Emitting Diodes (OLEDs).[18][20][21] While DBC itself is not used, its fundamental electronic and photophysical properties inform the design of novel, high-efficiency materials for optoelectronic devices.[22]

Safety and Handling

Given its toxicological profile, handling 7H-Dibenzo[c,g]carbazole requires extreme caution.

-

Hazard Classification: DBC is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4] It is a confirmed carcinogen in animal studies.[14]

-

Handling Precautions:

-

Work should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation.[23]

-

Personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, is mandatory.

-

Avoid creating dust. Handle as a solid.

-

Contaminated clothing should be removed promptly and decontaminated by trained personnel.[23]

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, protected from light.[7][8]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for carcinogenic materials.

Conclusion

7H-Dibenzo[c,g]carbazole possesses a distinct set of physicochemical properties that define its role as a potent environmental carcinogen and a foundational structure in materials science. Its high melting point, low water solubility, characteristic spectroscopic signatures, and defined chemical reactivity provide a complete profile for researchers. Understanding these properties is not merely an academic exercise; it is essential for accurately assessing its environmental risk, elucidating its mechanisms of toxicity, and harnessing the potential of its core chemical structure for the development of next-generation organic electronic materials. This guide serves as a comprehensive technical resource to support these critical scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (2024, April 10). 7H-Dibenzo[c,g]carbazole. Retrieved from [Link]

-

Warshawsky, D., et al. (n.d.). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat. Carcinogenesis. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 7H-Dibenzo[c,g]carbazole. Retrieved from [Link]

-

NIST. (n.d.). 7H-Dibenzo[c,g]carbazole. NIST Chemistry WebBook. Retrieved from [Link]

-

Karg, E., et al. (1997). Synthesis, Characterization, and Mutagenicity of Nitrated 7H-Dibenzo[c,g]carbazole and Its Phenolic Derivatives. Chemical Research in Toxicology, ACS Publications. Retrieved from [Link]

-

Warshawsky, D., et al. (1988). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. PubMed. Retrieved from [Link]

-

Stenutz. (n.d.). 7H-dibenzo[c,g]carbazole. Retrieved from [Link]

-

Stiborova, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). 7H-Dibenzo(c,g)carbazol. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). 7H-DIBENZO (c,g) CARBAZOLE. NJ.gov. Retrieved from [Link]

-

NIST. (n.d.). 7H-Dibenzo[c,g]carbazole. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of 7H-dibenzo[c,g]carbazole. Retrieved from [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. NCBI Bookshelf. Retrieved from [Link]

-

US EPA. (n.d.). 7H-Dibenzo[c,g]carbazole. System of Registries. Retrieved from [Link]

-

Rutherford, B. S., et al. (1990). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectra. Retrieved from [Link]

-

Ferreira, J. L. M., et al. (n.d.). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. Retrieved from [Link]

-

Ivaniuk, K., et al. (2025). Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. ResearchGate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Carbazole (CAS 86-74-8). Retrieved from [Link]

-

Ferreira, J. L. M., et al. (2024). Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Retrieved from [Link]

-

Bouzzine, S. M., et al. (n.d.). Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations. Physical Chemistry Research. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7H-Dibenzo(c,g)carbazol – Wikipedia [de.wikipedia.org]

- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 7H-DIBENZO[C,G]CARBAZOLE price,buy 7H-DIBENZO[C,G]CARBAZOLE - chemicalbook [chemicalbook.com]

- 9. 7H-dibenzo[c,g]carbazole [stenutz.eu]

- 10. Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 7H-DIBENZO[C,G]CARBAZOLE(194-59-2) 1H NMR spectrum [chemicalbook.com]

- 12. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 14. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]

- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 21. researchgate.net [researchgate.net]

- 22. Materials Based on Carbazole for Organic Solar Cells Applications. Theoretical Investigations [physchemres.org]

- 23. nj.gov [nj.gov]

A Comprehensive Technical Guide to the Synthesis of 7H-Dibenzo[c,g]carbazole and Its Derivatives

Abstract

7H-Dibenzo[c,g]carbazole (DBC), a potent N-heterocyclic aromatic compound, is a molecule of significant interest due to its prevalence as an environmental pollutant and its well-documented carcinogenic properties.[1][2][3][4][5] Its rigid, planar, and electron-rich structure also makes it a compelling scaffold for the development of advanced materials in the fields of optoelectronics and photovoltaics.[6][7] The synthesis of the DBC core and its functionalized derivatives is a critical endeavor for toxicological studies, metabolic research, and the creation of novel functional materials. This guide provides an in-depth exploration of the primary synthetic methodologies for DBC and its key derivatives, grounded in established chemical principles and supported by detailed protocols. We will delve into classical cyclization strategies and modern catalytic approaches, explaining the causality behind experimental choices to provide a robust and practical resource for researchers, scientists, and professionals in drug development.

The Significance of the 7H-Dibenzo[c,g]carbazole Scaffold

7H-Dibenzo[c,g]carbazole, with the chemical formula C₂₀H₁₃N, is a high-molecular-weight aromatic system consisting of a central pyrrole ring fused to two naphthalene units.[8] This extended π-conjugated system is responsible for its unique photophysical properties and its biological activity. Found in complex mixtures generated from the incomplete combustion of organic matter, DBC is a recognized environmental carcinogen that can undergo metabolic activation to form DNA adducts, leading to genotoxicity.[1][5][6][9] Understanding its synthesis is paramount for producing authentic standards for toxicological evaluation and for exploring structure-activity relationships. Furthermore, the carbazole motif is a privileged structure in medicinal chemistry and materials science, known for its charge-transporting capabilities and thermal stability.[7][10]

Below is a diagram illustrating the overall strategic approaches to the synthesis of the DBC core, which will be detailed in this guide.

Caption: Core synthetic strategies for the 7H-Dibenzo[c,g]carbazole scaffold.

Synthesis of the Core 7H-Dibenzo[c,g]carbazole Structure

The construction of the pentacyclic DBC framework can be achieved through several distinct synthetic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis is a venerable and powerful reaction that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[11][12][13] For the synthesis of DBC, this involves the reaction of 2-naphthylhydrazine with β-tetralone.

Causality and Mechanism: The reaction proceeds through several key steps. First, the hydrazine and ketone condense to form a hydrazone. This hydrazone then tautomerizes to an ene-hydrazine in the presence of an acid catalyst. The crucial step is a[14][14]-sigmatropic rearrangement (an electrocyclic reaction) that forms a new carbon-carbon bond and breaks the N-N bond. Subsequent intramolecular cyclization and elimination of ammonia yield the final aromatic carbazole ring system.[11][12] The acid catalyst is essential for protonating the hydrazone, facilitating both the tautomerization and the final ammonia elimination steps.

Caption: Generalized catalytic cycle for Palladium-catalyzed carbazole synthesis.

Synthesis from 1,1'-Bi-2-naphthol (BINOL)

A practical and high-yield synthesis can be achieved starting from the readily available 1,1'-Bi-2-naphthol (BINOL). [15]This method involves a high-temperature ammonolysis reaction.

Experimental Protocol: [15]1. Racemic 2,2'-dihydroxy-1,1'-binaphthyl (rac-BINOL), ammonium sulfite monohydrate, and aqueous ammonia are placed in a high-pressure autoclave. 2. The autoclave is sealed, and the mixture is heated to a high temperature (e.g., 220 °C) with stirring for a specified period (e.g., 8 hours). [15]3. The reaction is cooled, and the process is repeated with a fresh charge of ammonium sulfite and aqueous ammonia to drive the reaction to completion. 4. After the final heating period (e.g., another 8 hours), the autoclave is cooled to room temperature. 5. The resulting solid is collected by filtration and washed thoroughly with water. 6. The crude product is purified by recrystallization from benzene to afford 7H-dibenzo[c,g]carbazole in high yield (up to 98%). [15] Table 1: Comparison of Core Synthetic Methodologies

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

| Fischer Indole | 2-Naphthylhydrazine, β-Tetralone | Strong acid (H₂SO₄, PPA), heat | Well-established, good yields | Harsh acidic conditions, limited substrate scope |

| Graebe-Ullmann | N-(1-Naphthyl)-2-naphthylamine | NaNO₂, acid; then high heat | High yields, clean reaction | Precursor synthesis can be multi-step, high temps |

| Pd-Catalyzed | Substituted diarylamines | Pd(OAc)₂, oxidant (O₂), pivalic acid | High functional group tolerance, milder conditions | Catalyst cost, optimization may be required |

| From BINOL | rac-BINOL | NH₄OH, (NH₄)₂SO₃, heat (autoclave) | High yield (98%), readily available starting material | Requires high pressure/temperature equipment |

Synthesis of Key 7H-Dibenzo[c,g]carbazole Derivatives

Functionalization of the DBC core is crucial for modulating its biological activity and physical properties.

Hydroxy Derivatives (Phenols)

Phenolic metabolites of DBC are of significant biological interest. [1][16]Their synthesis is often achieved by adapting the Fischer indole synthesis, using appropriately substituted starting materials.

Synthetic Strategy: To synthesize hydroxylated DBCs like 2-OH-DBC, 3-OH-DBC, or 4-OH-DBC, the Fischer indole synthesis is performed using 2-naphthylhydrazine and a corresponding methoxy-substituted β-tetralone (e.g., 5-methoxy-β-tetralone, 6-methoxy-β-tetralone, or 7-methoxy-β-tetralone). [1]The resulting methoxy-DBC is then deprotected (demethylated) using a reagent like boron tribromide (BBr₃) to yield the final phenolic derivative.

Nitro Derivatives

Nitrated DBCs are important for studying metabolic activation pathways and as synthetic intermediates. [14]Nitration occurs via electrophilic aromatic substitution.

Causality and Regioselectivity: The nitration of the DBC core with nitric acid in glacial acetic acid occurs preferentially at the 5 and 9 positions. This regioselectivity is dictated by the electronic properties of the carbazole nucleus. The positions ortho to the fused benzene rings (the "K-region") are electronically activated and sterically accessible, making them the most favorable sites for electrophilic attack. [14]Using an excess of the nitrating agent can lead to the formation of the 5,9-dinitro-DBC derivative.

Experimental Protocol (Synthesis of 5,9-Dinitro-DBC): [14]1. 7H-Dibenzo[c,g]carbazole is dissolved in glacial acetic acid. 2. Concentrated nitric acid (70%) is added to the solution with a microsyringe. 3. The reaction mixture is stirred at 90-95 °C for 4 hours. 4. The mixture is cooled, and the resulting precipitate is collected by filtration. 5. The solid is washed with water, ethanol, and hexane and then dried to yield the dinitro product.

N-Substituted Derivatives

Alkylation or arylation at the nitrogen atom (position 7) can significantly alter the compound's biological properties and solubility.

Synthetic Strategy: N-alkylation is typically achieved by first deprotonating the N-H of the carbazole using a suitable base, followed by reaction with an alkyl halide.

-

DBC is dissolved in a polar aprotic solvent like DMF or THF.

-

A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is added to generate the carbazolide anion.

-

An electrophile, such as methyl iodide (for N-methyl-DBC), is added to the reaction mixture.

-

The reaction is stirred, often at room temperature or with gentle heating, until completion.

-

Workup involves quenching the reaction with water and extracting the product into an organic solvent. The product is then purified by chromatography or recrystallization.

Conclusion

The synthesis of 7H-dibenzo[c,g]carbazole and its derivatives is a field that leverages both classical and modern synthetic organic chemistry. While established methods like the Fischer indole and Graebe-Ullmann syntheses remain valuable for accessing the core scaffold, modern palladium-catalyzed C-H activation techniques offer unparalleled efficiency and versatility for creating complex, functionalized analogues. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals engaged in toxicology, drug discovery, and materials science, enabling the rational design and synthesis of these important heterocyclic compounds. Each described protocol is a self-validating system, built upon established and peer-reviewed chemical transformations, ensuring reliability and reproducibility in the laboratory.

References

- LaVoie, E. J., et al. (1984).

- Kwon, H., et al. (1997). Synthesis, Characterization, and Mutagenicity of Nitrated 7H-Dibenzo[c,g]carbazole and Its Phenolic Derivatives. Chemical Research in Toxicology, 10(6), 640-647.

-

LaVoie, E. J., et al. (1984). The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Graebe-Ullmann-Synthese. Retrieved from [Link]

-

SpectraBase. (n.d.). 7H-Dibenzo(C,G)carbazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved from the NIST WebBook, [Link]

-

Tsang, W. C. P., et al. (2007). A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

- Oelgemöller, M., et al. (2008). Palladium‐Catalyzed Synthesis of Alkylcarbazoles and Their Identification in Petroleum and Source Rocks. European Journal of Organic Chemistry.

-

NIST. (n.d.). 7H-Dibenzo(a,g)carbazole. Retrieved from the NIST WebBook, [Link]

- Martarello, L., Joseph, D., & Kirsch, G. (1995). Preparation of thiazolocarbazoles via the Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1.

-

Chemsrc. (n.d.). 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2. Retrieved from [Link]

- Tsang, W. C. P., et al. (2007).

-

ResearchGate. (n.d.). Synthesis of carbazole via Graebe‐Ullmann reaction. Retrieved from [Link]

-

Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

- Tamariz, J., et al. (2013).

-

Gribble, G. (2021). Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

- Journal of the Chemical Society (Resumed). (n.d.). 916. The Graebe–Ullmann carbazole synthesis.

-

The Organic Chemistry Tutor. (2021). Graebe-Ullmann Carbazole Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C20H13N | CID 9134. Retrieved from [Link]

- Wang, C., et al. (2023).

-

Gribble, G. W. (2010). The Graebe–Ullmann Carbazole‐Carboline Synthesis. ResearchGate. Retrieved from [Link]

-

Bral, D. M., & Thilly, W. G. (1984). Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro. PubMed. Retrieved from [Link]

-

Stiborová, M., et al. (2020). 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity. PubMed. Retrieved from [Link]

-

Wang, J., et al. (2024). Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies. PubMed. Retrieved from [Link]

- Al-Sultani, K. T. (2014).

-

Upadhyay, G., & Bedekar, A. (2015). Synthesis of carbazole derived azah[17]elicenes. ResearchGate. Retrieved from [Link]

-

ChemBK. (n.d.). 7H-Dibenzo[c,g]carbazole. Retrieved from [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 7H-DIBENZO[C,G]CARBAZOLE | 194-59-2 [chemicalbook.com]

- 3. 7H-Dibenzo[c,g]carbazole | CAS#:194-59-2 | Chemsrc [chemsrc.com]

- 4. This compound | C20H13N | CID 9134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. i-rep.emu.edu.tr:8080 [i-rep.emu.edu.tr:8080]

- 8. 7H-Dibenzo[c,g]carbazole [webbook.nist.gov]

- 9. Binding of 7H-dibenzo[c,g]carbazole to polynucleotides and DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 7H-DIBENZO[C,G]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 16. The chemistry and biology of 7H-dibenzo[c,g]carbazole: synthesis and characterization of selected derivatives, metabolism in rat liver preparations and mutagenesis mediated by cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

Metabolic Pathways of 7H-Dibenzo(c,g)carbazole (7H-DBC) In Vivo: A Technical Guide for Researchers

Introduction: The Environmental Carcinogen 7H-Dibenzo(c,g)carbazole

This compound (DBC) is a potent N-heterocyclic aromatic hydrocarbon that is a widespread environmental pollutant. It is a product of incomplete combustion of organic materials and is found in tobacco smoke, and fossil fuels, and as a result of industrial processes. Classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer, DBC has demonstrated potent carcinogenic activity in various animal models, particularly inducing tumors in the lung, liver, and skin.

Despite its high lipophilicity, DBC is more water-soluble and is metabolized more rapidly than many homocyclic aromatic hydrocarbons. This metabolic turnover, however, is a double-edged sword. While some metabolic transformations lead to detoxification and excretion, others result in the formation of highly reactive electrophilic species that can covalently bind to cellular macromolecules, most notably DNA. This formation of DNA adducts is widely considered a critical initiating event in chemical carcinogenesis. This guide provides an in-depth exploration of the known in vivo metabolic pathways of 7H-DBC, focusing on the enzymatic processes of metabolic activation and detoxification, the resulting metabolites, and their toxicological implications.

I. The Central Role of Cytochrome P450 Monooxygenases in Phase I Metabolism

The initial and rate-limiting step in the biotransformation of 7H-DBC is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes introduce or expose functional groups on the DBC molecule, increasing its polarity and preparing it for subsequent Phase II conjugation reactions. The specific CYP isoforms involved play a crucial role in determining the balance between metabolic activation and detoxification.

Key CYP Isoforms and Their Regioselectivity

In vivo and in vitro studies have identified several key members of the CYP1 family as the primary drivers of DBC metabolism:

-

CYP1A1: This isoform is highly inducible by aromatic hydrocarbons and plays a significant role in the metabolism of DBC, particularly in extrahepatic tissues like the lungs. Computational and experimental data suggest that CYP1A1 is involved in the formation of multiple hydroxylated metabolites, including 1-OH-DBC, 2-OH-DBC, and (5+6)-OH-DBC.

-

CYP1A2: Primarily expressed in the liver, CYP1A2 is a key player in the hepatic metabolism of DBC, especially in non-induced states. Its metabolic profile for DBC is characterized by the predominant formation of (5+6)-OH-DBC.

-

CYP1B1: This extrahepatic enzyme, particularly abundant in the lungs, is critically involved in the metabolic activation of DBC. Studies have strongly associated CYP1B1 with the formation of 4-OH-DBC, a metabolite considered to be a potent precursor to DNA-reactive species.

The tissue-specific expression of these CYP isoforms is a determining factor in the organ-specific carcinogenicity of DBC. For example, the high expression of CYP1A1 and CYP1B1 in the lung may contribute to its susceptibility to DBC-induced tumorigenesis.

Metabolic Activation Pathways

The metabolic activation of 7H-DBC can proceed through several key pathways, leading to the formation of ultimate carcinogens:

-

Ring Carbon Oxidation: The most well-characterized activation pathway involves the oxidation of the aromatic rings. This can lead to the formation of phenols and dihydrodiols. For instance, the formation of 3,4-dihydroxy-3,4-dihydro-DBC has been tentatively identified. Further oxidation of these intermediates can lead to the formation of highly reactive diol epoxides, which are potent electrophiles capable of forming stable DNA adducts.

-

One-Electron Oxidation: An alternative activation mechanism involves the one-electron oxidation of the DBC molecule to form a radical cation. This reactive intermediate can then directly attack nucleophilic sites on DNA bases, leading to the formation of depurinating adducts. Studies have shown that activation of DBC by cytochrome P450 can predominantly form these depurinating adducts.

-

o-Quinone Formation: A proposed metabolic activation pathway involves the formation of DBC-o-quinones, such as DBC-3,4-dione. These o-quinones are reactive Michael acceptors that can readily react with nucleophiles, including DNA bases, to form both stable and depurinating adducts. The major DNA adduct found in the livers of DBC-treated mice has been shown to chromatographically match an adduct formed from DBC-3,4-dione.

The interplay of these activation pathways, influenced by the specific CYP isoform expression in a given tissue, dictates the profile of DNA adducts formed and, consequently, the carcinogenic risk.

Figure 1: Overview of the metabolic activation and detoxification pathways of this compound.

II. Phase II Metabolism: The Detoxification Pathways

In parallel to metabolic activation, Phase II enzymes work to detoxify the hydroxylated metabolites of 7H-DBC generated during Phase I. These enzymes conjugate the metabolites with endogenous, water-soluble molecules, facilitating their excretion from the body. While the specific Phase II enzymes involved in DBC metabolism are not as extensively characterized as the CYPs, the general pathways of detoxification for polycyclic aromatic hydrocarbons are well-established and are presumed to apply to DBC. These include:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to hydroxylated DBC metabolites.

-

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites.

These conjugation reactions significantly increase the water solubility of the DBC metabolites, preventing their accumulation in tissues and promoting their elimination via urine and feces. The balance between Phase I activation and Phase II detoxification is a critical determinant of an individual's susceptibility to the carcinogenic effects of 7H-DBC.

III. DNA Adduct Formation: The Molecular Signature of DBC Carcinogenicity

The formation of covalent bonds between reactive DBC metabolites and DNA is a hallmark of its genotoxicity. These DNA adducts, if not repaired by cellular DNA repair mechanisms, can lead to mutations during DNA replication, potentially activating oncogenes or inactivating tumor suppressor genes, thereby initiating the process of carcinogenesis.

Tissue-Specific Adduct Distribution

Studies in animal models have demonstrated a marked tissue-specificity in the formation of DBC-DNA adducts. For example, in mice treated with DBC, the liver exhibits the highest levels of DNA adducts, followed by the kidney, lung, spleen, skin, and brain. This hepatic preference for adduct formation aligns with the known hepatocarcinogenicity of DBC.

Types of DNA Adducts

As previously mentioned, 7H-DBC can form both stable and depurinating DNA adducts:

-

Stable Adducts: These are formed through the reaction of diol epoxides or other stable reactive intermediates with DNA bases.

-

Depurinating Adducts: These result from the reaction of the DBC radical cation with the N7 position of guanine or adenine, or the N3 position of adenine. This leads to a weakening of the glycosidic bond and subsequent loss of the adducted base from the DNA backbone, creating an apurinic site which can be mutagenic.

The relative proportions of these different adduct types can vary depending on the tissue and the specific metabolic pathways that are active.

IV. Methodologies for In Vivo Metabolite Analysis

The study of 7H-DBC metabolism in vivo necessitates sophisticated analytical techniques to identify and quantify the diverse range of metabolites and DNA adducts formed.

Experimental Protocol: ³²P-Postlabeling Assay for DNA Adduct Detection

This highly sensitive method is widely used to detect and quantify DNA adducts, even when present at very low levels.

Principle: DNA is isolated from the tissue of interest and enzymatically digested to 3'-mononucleotides. The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group using [γ-³²P]ATP and T4 polynucleotide kinase. The resulting ³²P-labeled adducted nucleotides are then separated by multidirectional thin-layer chromatography (TLC) and quantified by autoradiography or phosphorimaging.

Step-by-Step Methodology:

-

DNA Isolation: Isolate high molecular weight DNA from the target tissue (e.g., liver, lung) of DBC-treated animals using standard phenol-chloroform extraction or commercial kits.

-

DNA Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): To increase the sensitivity for bulky aromatic adducts, enrich the adducted nucleotides by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides but leaves the adducted nucleotides intact.

-

³²P-Postlabeling: Incubate the enriched adduct digest with [γ-³²P]ATP and T4 polynucleotide kinase to label the 5'-hydroxyl group of the adducted nucleotides.

-

TLC Separation: Apply the labeled adduct mixture to a polyethyleneimine (PEI)-cellulose TLC plate. Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the various adducts.

-

Detection and Quantification: Expose the TLC plate to a phosphor screen or X-ray film. Quantify the radioactivity of the adduct spots using a phosphorimager or densitometry. Calculate the adduct levels as relative adduct labeling (RAL), which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.

An In-Depth Technical Guide to the Environmental Sources and Occurrence of 7H-Dibenzo[c,g]carbazole

Abstract

7H-Dibenzo[c,g]carbazole (7H-DBC), a potent N-heterocyclic aromatic amine, is a ubiquitous environmental pollutant of significant toxicological concern. Classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, "possibly carcinogenic to humans," its presence in the environment warrants rigorous scientific investigation.[1][2] This technical guide provides a comprehensive overview of the formation, environmental sources, and widespread occurrence of 7H-DBC. We synthesize field-proven insights and methodologies to offer researchers, environmental scientists, and drug development professionals a detailed understanding of this compound. This document details the primary anthropogenic origins of 7H-DBC as a byproduct of incomplete combustion, its distribution across various environmental matrices, and the robust analytical frameworks required for its accurate detection and quantification.

Introduction: The Significance of a Potent Environmental Carcinogen

7H-Dibenzo[c,g]carbazole (CAS No. 194-59-2) is a five-ringed heterocyclic aromatic compound that is not manufactured for commercial purposes.[3] Its significance stems entirely from its unintentional formation during the incomplete combustion of organic materials.[4][5] As a result, it co-occurs in complex mixtures with polycyclic aromatic hydrocarbons (PAHs) in various environmental settings.[5]

Animal studies have demonstrated that 7H-DBC is a potent, multi-site carcinogen, inducing tumors in the liver, stomach, and respiratory tract.[2] In some models, it appears to be a more powerful respiratory tract carcinogen than the well-known PAH, benzo[a]pyrene.[2] Despite its high lipophilicity, 7H-DBC is more water-soluble and metabolized more rapidly than many homocyclic PAHs, properties which, combined with its high potential for bioaccumulation and environmental persistence, suggest a significant impact on ecological and human health.[4]

This guide serves as a foundational resource, elucidating the pathways by which 7H-DBC enters the environment and the analytical strategies essential for its monitoring.

Environmental Sources and Formation Mechanisms

The core principle governing the environmental presence of 7H-DBC is that it is a product of pyrolysis. It is formed when nitrogen and carbon-containing organic matter is subjected to high temperatures under oxygen-deficient conditions. The primary sources are overwhelmingly anthropogenic.

Major Anthropogenic Sources

-

Tobacco Smoke: Tobacco combustion is one of the most well-documented and direct sources of human exposure to 7H-DBC. It is consistently identified as a component of cigarette smoke, formed from the pyrolysis of nitrogen-rich alkaloids and proteins in the tobacco leaf.[1][6]

-

Fossil Fuel Combustion & Industrial Processes: 7H-DBC is a known constituent of coal tar, coal distillates, and bitumens.[1] Consequently, industrial activities involving the heating and processing of these materials are significant emission sources. This includes emissions from asphalt hot mix plants, the operation of diesel and gasoline engines, and historical contamination from manufactured gas plants.[1]

-

Waste Incineration: The combustion of municipal and industrial waste, which contains a heterogeneous mix of plastics, biomass, and other organic materials, provides the necessary precursors and conditions for the formation of 7H-DBC and other N-heterocyclic aromatics.

The causal relationship is direct: the greater the scale of incomplete combustion of nitrogenous organic matter, the higher the potential for 7H-DBC emissions into the environment.

Caption: Formation pathway of 7H-DBC from organic precursors.

Environmental Occurrence and Distribution

Once released, the physicochemical properties of 7H-DBC—namely its high lipophilicity (log Kow ~5.9), low water solubility, and low vapor pressure—dictate its fate and transport in the environment.[1] It strongly partitions from the gas phase and water column onto solid matrices.

-

Atmosphere: In the atmosphere, 7H-DBC is predominantly associated with particulate matter (PM), especially the fine, respirable fraction (PM2.5).[1][7] This association allows for long-range atmospheric transport before eventual deposition. It has been detected in polluted atmospheric samples, though often not quantified.[1]

-

Soil and Sediment: Soil and aquatic sediments are the primary environmental sinks for 7H-DBC. Due to its hydrophobicity, it binds tightly to organic matter in these matrices, leading to its classification as being immobile in soil.[1] This persistence and accumulation can lead to the contamination of terrestrial and aquatic ecosystems, posing a risk to benthic organisms and potentially entering the food chain.

-

Aquatic Systems: While direct volatilization from water is negligible, 7H-DBC enters aquatic systems through atmospheric deposition and runoff.[1] In the water column, it will rapidly partition to suspended solids and eventually settle into the sediment.

Quantitative Occurrence Data

Quantitative data for 7H-DBC specifically is limited in the scientific literature, as it is often grouped with other PAHs or carbazoles. However, available data clearly indicate its presence in key media.

| Environmental Matrix | Reported Concentration | Source / Context | Citation |

| Tobacco Smoke | 0.07 µg / 100 cigarettes | Mainstream cigarette smoke | [1] |

| Sediment | ~1000 ng/g (dry weight) | Industrial river (Black River, OH). Isomer not specified, reported as "Dibenzocarbazoles". | [1] |

| Atmosphere | Detected, not quantified | Particulate matter in polluted urban atmosphere | [1] |

Methodologies for Environmental Analysis

The robust and trustworthy analysis of 7H-DBC in complex environmental matrices requires a multi-stage process involving meticulous sample preparation, high-resolution separation, and sensitive detection. The goal of any such protocol is to isolate the target analyte from a complex sample matrix and quantify it with a high degree of certainty.

Caption: General workflow for the environmental analysis of 7H-DBC.

Experimental Protocol: Sample Preparation

Objective: To efficiently extract 7H-DBC from a solid or liquid matrix and remove interfering compounds. This protocol is a self-validating system when performed with appropriate quality controls.

-

Internal Standard Spiking: Prior to extraction, spike the sample with an isotopically labeled internal standard (e.g., ¹³C₁₂-7H-DBC). This is critical for accurately quantifying the native analyte, as it corrects for losses during the entire sample preparation and analysis process.

-

Extraction (Solids - Soil/Sediment/PM filters):

-

Technique: Pressurized Liquid Extraction (PLE) or Soxhlet extraction. PLE is often preferred for its reduced solvent consumption and faster extraction times.

-

Solvent: A nonpolar solvent or mixture, such as dichloromethane (DCM) or a hexane/acetone mixture, is effective.

-

Causality: The heated solvent in PLE enhances the desorption of tightly bound analytes like 7H-DBC from the sample matrix, ensuring high extraction efficiency.

-

-

Extraction (Liquids - Water):

-

Technique: Solid-Phase Extraction (SPE).

-

Sorbent: Use a C18 or similar reversed-phase sorbent cartridge.

-

Procedure: Pass the water sample through the conditioned cartridge. 7H-DBC partitions from the aqueous phase onto the nonpolar sorbent. Elute the analyte with a small volume of a strong organic solvent (e.g., DCM, acetonitrile).

-

Causality: SPE serves as both an extraction and a concentration step, allowing for the analysis of trace levels of 7H-DBC in large volumes of water.

-

-

Extract Cleanup and Fractionation:

-

Technique: Multi-layered silica gel column chromatography.

-

Procedure: Pass the concentrated extract through a column containing layers of activated silica gel and alumina. Elute with a sequence of solvents of increasing polarity.

-

Causality: This step is crucial for removing co-extracted interferences (e.g., lipids, other organic compounds) that can interfere with instrumental analysis. 7H-DBC will elute in a specific fraction, separating it from more polar and less polar compounds.

-

Experimental Protocol: Instrumental Analysis

Objective: To separate 7H-DBC from other co-extracted compounds and provide definitive identification and quantification.

-

Primary Analysis: Gas Chromatography-Mass Spectrometry (GC-MS):

-

System: A high-resolution gas chromatograph coupled to a mass spectrometer (preferably a triple quadrupole for MS/MS).

-

Column: A low-polarity capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms phase).

-

Injection: Splitless injection of 1-2 µL of the final extract.

-

Oven Program: A temperature gradient is used, e.g., starting at 80°C, holding for 2 minutes, then ramping at 10°C/min to 320°C and holding for 10 minutes. This ensures separation from other PAHs and related compounds.

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 267) and at least two other characteristic fragment ions for confirmation. For higher selectivity and lower detection limits, Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument is superior.

-

Trustworthiness: The combination of a precise retention time from the GC and a specific mass fragmentation pattern from the MS provides legally defensible, unambiguous identification of the analyte.

-

-

Confirmatory/Specialized Analysis: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD):

-

Application: Particularly powerful for the analysis of 7H-DBC metabolites.[3]

-

System: A reverse-phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: A fluorescence detector. For enhanced selectivity, a Synchronous Fluorescence Spectroscopy (SFS) scan can be employed, which simplifies complex spectra into single, sharp peaks for each fluorescent compound.[3]

-

Causality: The extensive aromatic system of 7H-DBC makes it highly fluorescent. FLD is extremely sensitive and selective for such compounds, often providing lower detection limits than GC-MS for underivatized analytes.

-

Conclusion and Future Outlook

7H-Dibenzo[c,g]carbazole is a potent carcinogenic byproduct of human activity, primarily stemming from the incomplete combustion of organic materials like tobacco and fossil fuels. Its chemical properties facilitate its persistence and accumulation in soil and sediment, establishing these matrices as long-term environmental reservoirs. While its presence is well-documented in specific sources like cigarette smoke, a comprehensive, quantitative understanding of its concentration across the full spectrum of environmental compartments remains an area for further research.

Future investigations should focus on:

-

Developing more extensive monitoring programs to quantify 7H-DBC levels in ambient air, water, and soil in diverse geographic locations.

-

Investigating its presence and bioaccumulation in food webs to better assess human dietary exposure risks.

-

Elucidating its environmental degradation pathways, including microbial degradation and photolysis, to build more accurate environmental fate models.

For researchers and professionals in drug development, understanding the environmental prevalence and mechanisms of action of compounds like 7H-DBC is crucial for contextualizing the broader landscape of xenobiotic metabolism and carcinogenicity. The analytical frameworks detailed herein provide a reliable foundation for pursuing these critical research objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9134, 7H-Dibenzo(c,g)carbazole. Available at: [Link]

-

Xue, W., & Warshawsky, D. (1994). Fluorescence spectroscopic studies on the identification and quantification of 7H-dibenzo[c,g]carbazole and dibenz[a,j]acridine metabolites. Journal of Toxicology and Environmental Health, 43(1), 55-69. Available at: [Link]

-